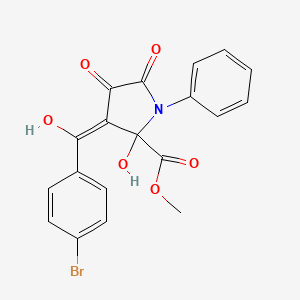
methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a complex organic compound with a unique structure that includes a bromobenzoyl group, dihydroxy groups, and a pyrrole ring
Preparation Methods
The synthesis of methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-bromobenzoyl chloride with a suitable pyrrole derivative under controlled conditions. The reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group or other reduced forms.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dihydroxy groups may also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
Similar compounds to methyl 3-(4-bromobenzoyl)-2,4-dihydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate include:
Methyl 4-(bromomethyl)benzoate: This compound has a similar bromobenzoyl group but lacks the pyrrole ring and dihydroxy groups.
Methyl 4-bromobenzoate: Similar in structure but simpler, lacking the additional functional groups present in the target compound.
Bromfenac: A nonsteroidal anti-inflammatory drug with a bromobenzoyl group, used in ophthalmic solutions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H14BrNO6 |
|---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
methyl (3Z)-3-[(4-bromophenyl)-hydroxymethylidene]-2-hydroxy-4,5-dioxo-1-phenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H14BrNO6/c1-27-18(25)19(26)14(15(22)11-7-9-12(20)10-8-11)16(23)17(24)21(19)13-5-3-2-4-6-13/h2-10,22,26H,1H3/b15-14+ |
InChI Key |
FRAGMIHCYWVMMB-CCEZHUSRSA-N |
Isomeric SMILES |
COC(=O)C1(/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C(=O)N1C3=CC=CC=C3)O |
Canonical SMILES |
COC(=O)C1(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C(=O)N1C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















